molecular formula C6H5N3O B1351664 pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one CAS No. 50269-86-8

pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No. B1351664
CAS RN: 50269-86-8
M. Wt: 135.12 g/mol
InChI Key: SVMRIWUVQVPFTQ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound with the molecular formula C6H5N3O . It is a fused bicyclic compound that contains a pyrrole ring and a triazine ring . This compound has been synthesized and tested for various biological activities .


Synthesis Analysis

The synthesis of pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives involves a series of reactions. In one method, a novel 6-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivative was synthesized and tested for antimicrobial and antifungal activities . Another method involved the formation of hydrazides followed by cyclization with orthoesters . A continuous flow chemistry approach has also been reported for the synthesis of related pyrrolo[2,1-f][1,2,4]triazine compounds .


Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one consists of a pyrrole ring fused with a triazine ring . The InChI code for this compound is 1S/C6H5N3O/c10-6-5-2-1-3-9(5)4-7-8-6/h1-4H,(H,8,10) and the InChI key is SVMRIWUVQVPFTQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a solid compound with a molecular weight of 135.13 .

Future Directions

Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one and its derivatives have shown promise in various biological activities, including antimicrobial and antifungal activities . Future research could focus on further exploring these activities and developing new derivatives with enhanced properties. Additionally, the development of more efficient and scalable synthesis methods could also be a focus of future research .

properties

IUPAC Name

2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)4-7-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRIWUVQVPFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390532
Record name pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

CAS RN

50269-86-8
Record name pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications have been explored in pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives and how do they impact their antimicrobial activity?

A: One study focused on synthesizing novel 6-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives and evaluating their antimicrobial activity []. While the exact structural modifications are not detailed in the abstract, the study highlights that compound 7a exhibited significant broad-spectrum antimicrobial activity. Furthermore, compounds 7g and 7l displayed potent inhibitory activity against Escherichia coli and Scedosporium, respectively []. This suggests that specific substitutions on the core pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one structure can significantly influence its activity against different microbial species.

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